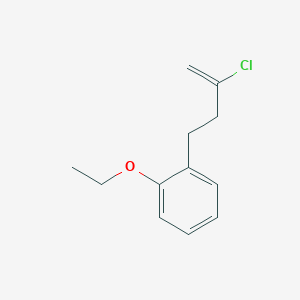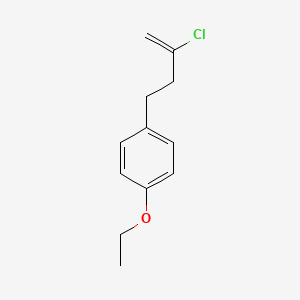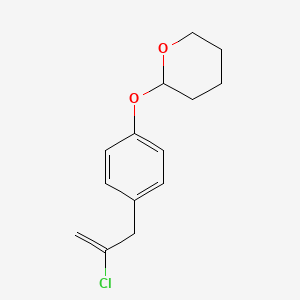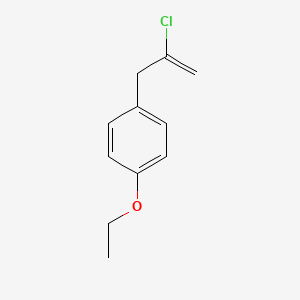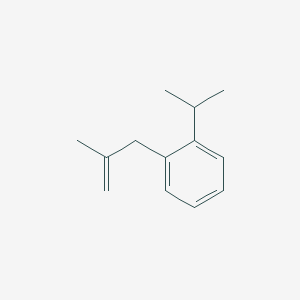
2-Bromo-3-(2-ethoxyphenyl)-1-propene
説明
“2-Bromo-3-(2-ethoxyphenyl)-1-propene” is a compound that contains a bromine atom and an ethoxyphenyl group attached to a propene backbone. The presence of the bromine atom suggests that it could be used in various organic reactions as a leaving group or as part of a coupling reaction .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might be synthesized through a reaction involving a 2-ethoxyphenyl compound and a bromo-propene compound. The exact conditions and reagents would depend on the specific properties of these starting materials .Molecular Structure Analysis
The molecular structure of this compound would consist of a three-carbon propene backbone with a bromine atom attached to one of the terminal carbons and a 2-ethoxyphenyl group attached to the other terminal carbon .Chemical Reactions Analysis
This compound could potentially participate in various organic reactions. The bromine atom could act as a leaving group in nucleophilic substitution reactions or could participate in coupling reactions . The double bond in the propene backbone could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom and the ethoxyphenyl group could affect its polarity, boiling point, and solubility .作用機序
Target of Action
It is known that boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction .
Mode of Action
It is known that boronic esters can undergo protodeboronation, a process that involves the removal of the boron moiety . This process can be catalyzed using a radical approach .
Biochemical Pathways
Boronic esters are known to be involved in a variety of transformations, including oxidations, aminations, halogenations, and c-c bond formations such as alkenylations, alkynylations, and arylations .
Result of Action
The protodeboronation of boronic esters has been used in the formal total synthesis of various compounds .
Action Environment
It is known that the stability of boronic esters can be affected by air and moisture .
将来の方向性
生化学分析
Biochemical Properties
2-Bromo-3-(2-ethoxyphenyl)-1-propene plays a significant role in biochemical reactions, particularly in the context of organic synthesis and catalysis. This compound interacts with various enzymes and proteins, facilitating reactions such as hydromethylation and protodeboronation . The nature of these interactions often involves the formation of transient complexes with catalytic sites on enzymes, leading to the activation or inhibition of specific biochemical pathways. For instance, this compound has been shown to participate in radical chain reactions, which are crucial for the synthesis of complex organic molecules .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . Additionally, this compound has been observed to impact cell signaling pathways, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, this compound has been shown to inhibit certain enzymes involved in oxidative stress responses, thereby modulating the cellular redox state . Additionally, this compound can bind to specific DNA sequences, leading to changes in gene expression and subsequent cellular effects .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of by-products that can have distinct biochemical properties . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert beneficial effects on specific biochemical pathways . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis . Additionally, this compound has been shown to affect the levels of specific metabolites, thereby altering the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, leading to its accumulation in specific cellular compartments . The localization of this compound within cells can influence its biochemical activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. This compound can be targeted to specific organelles or compartments within cells through post-translational modifications and targeting signals . The localization of this compound within subcellular structures can modulate its interactions with enzymes and other biomolecules, thereby influencing its overall biochemical effects .
特性
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-ethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-3-13-11-7-5-4-6-10(11)8-9(2)12/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEXZSNWFNYNRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



